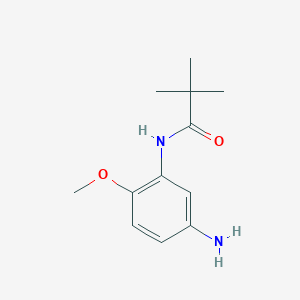

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of an amide group attached to a substituted aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 2,2-dimethylpropanoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-amino-2-methoxybenzoic acid is first dissolved in an appropriate solvent like dichloromethane. To this solution, triethylamine is added, followed by the slow addition of 2,2-dimethylpropanoyl chloride. The reaction mixture is stirred at room temperature for several hours.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated derivatives of the original compound.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

Pharmaceuticals: this compound has potential as a precursor for the synthesis of bioactive molecules, including anti-inflammatory and anticancer agents.

Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry:

Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments, providing specific color properties.

Agriculture: It may serve as an intermediate in the production of agrochemicals, such as herbicides and pesticides.

Mécanisme D'action

The mechanism by which N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide exerts its effects depends on its application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

- N-(4-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide

- N-(5-Amino-3-methoxyphenyl)-2,2-dimethylpropanamide

Comparison:

- Structural Differences: The position of the amino and methoxy groups on the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets.

- Unique Properties: N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide may exhibit unique binding affinities and selectivities compared to its analogs, making it particularly valuable in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amide functional group attached to a substituted aromatic ring. Its structural uniqueness is characterized by:

- 5-Amino-2-methoxyphenyl group : This moiety is essential for its biological activity.

- Bulky 2,2-dimethylpropanamide group : This contributes to its chemical properties and interactions with biological targets.

The molecular formula is C12H17N3O2, and it exhibits solubility in organic solvents with a melting point that varies based on purity and synthesis methods.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which suggests its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve:

- Inhibition of microbial growth : The compound disrupts essential cellular processes in bacteria.

- Neutralization of free radicals : This antioxidant effect may contribute to its antimicrobial efficacy.

Anticancer Properties

In addition to its antimicrobial activity, this compound has demonstrated promising anticancer effects. Studies have indicated that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Inhibition of receptor tyrosine kinases (RTKs) : By interfering with RTK signaling pathways, the compound can hinder cancer cell proliferation and survival.

- Induction of oxidative stress : This may lead to increased cell death in malignant cells while sparing normal cells .

The specific molecular targets of this compound are still under investigation. However, preliminary findings suggest that it interacts with various enzymes and receptors, leading to altered signaling pathways. The compound's ability to modulate these interactions makes it a valuable biochemical probe for studying enzyme mechanisms.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Researchers tested the compound against multiple bacterial strains.

- Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM.

- Anticancer Activity Assessment :

-

Enzyme Interaction Studies :

- The compound was evaluated for its ability to inhibit specific enzymes involved in cancer metabolism.

- Findings revealed a dose-dependent inhibition of key metabolic pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Contains a pyrimidine moiety | Intermediate for imatinib synthesis |

| N-(5-Amino-2-methylphenyl)acetamide | Similar amide structure | Different chemical properties due to acetamide group |

| N-(4-Methoxyphenyl)acetamide | Contains methoxy group on aromatic ring | Different substitution pattern affects reactivity |

This compound stands out due to its specific substitution pattern on the aromatic ring combined with the bulky 2,2-dimethylpropanamide group. This unique structure influences its biological activity and chemical reactivity compared to other similar compounds.

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPFDYRNEMQXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.